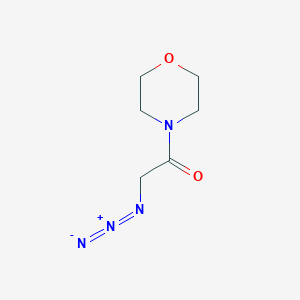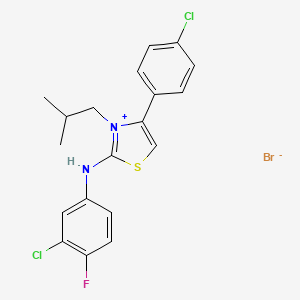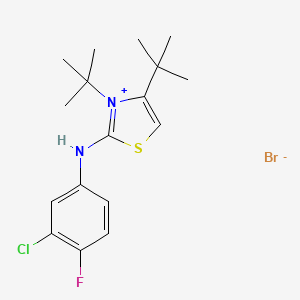
4-(Azidoacetyl)morpholine
Übersicht
Beschreibung
“4-(Azidoacetyl)morpholine” is a chemical compound with the CAS number 864528-04-1 . It is a derivative of morpholine, which is a common heterocyclic amine .
Synthesis Analysis
Morpholines, including “4-(Azidoacetyl)morpholine”, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
Morpholine, the parent compound of “4-(Azidoacetyl)morpholine”, is a six-membered aliphatic heterocyclic compound. It has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy .
Chemical Reactions Analysis
Morpholine, a component of “4-(Azidoacetyl)morpholine”, is a base and can react with acids . The process of acetylation, which is involved in the formation of “4-(Azidoacetyl)morpholine”, increases the total energy, heat capacity, entropy, and the value of the dipole moment, indicating high reactivity .
Wissenschaftliche Forschungsanwendungen
- A recent study synthesized morpholine analogs with hydroxyethylamine (HEA) pharmacophores, including 4-(Azidoacetyl)morpholine . These analogs were screened against Plasmodium falciparum 3D7 in culture. Notably, compound 6k exhibited antiplasmodial activity with an inhibitory concentration of 5.059 ± 0.2036 μM .
Antiplasmodial Activity
Wirkmechanismus
Target of Action
4-(Azidoacetyl)morpholine is a complex compound that has been studied for its potential in various biological applications. Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules . For instance, morpholine-modified Ru-based agents have shown potent antibacterial activity against Staphylococcus aureus .
Mode of Action
Morpholine-bearing compounds have been shown to regulate lysosomal ph, which is an important modulator for many cellular processes . These compounds can efficiently facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Biochemical Pathways
Morpholine-bearing compounds have been shown to disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme . This suggests that these compounds may affect the lysosomal pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of morphine, another morpholine derivative, have been well-studied . Morphine is well absorbed through the gastrointestinal mucosa but undergoes substantial hepatic first-pass effect, resulting in a relatively low oral bioavailability
Result of Action
Morpholine-modified ru-based agents have shown to destroy the bacterial membrane and induce ros production in bacteria . They also efficiently removed biofilms produced by bacteria, inhibited the secretion of bacterial exotoxins, and enhanced the activity of many existing antibiotics .
Action Environment
The action of morpholine-bearing compounds can be influenced by the ph of the environment, as they have been shown to regulate lysosomal ph
Safety and Hazards
Zukünftige Richtungen
Morpholine, a component of “4-(Azidoacetyl)morpholine”, is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . It is expected that future research will continue to explore the synthesis and applications of morpholine derivatives, including “4-(Azidoacetyl)morpholine”.
Eigenschaften
IUPAC Name |
2-azido-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUYMAAHVXUQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301027 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidoacetyl)morpholine | |
CAS RN |
864528-04-1 | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-1-(4-morpholinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)



![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)


![2,6-dichloro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043355.png)
![N-[1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-furyl)-1H-pyrazol-5-yl]-2,6-dichloroisonicotinamide](/img/structure/B3043359.png)


![3-[2-(Pyrazin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethoxy]propanoic acid](/img/structure/B3043364.png)
![Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate](/img/structure/B3043365.png)